ML327 is a small molecule identified through a medicinal chemistry approach as a potential modulator of Epithelial-to-Mesenchymal Transition (EMT) [, ]. EMT is a cellular process involved in various biological phenomena, including embryonic development, wound healing, and cancer progression. In cancer, EMT is associated with increased invasiveness, metastasis, and resistance to therapy. ML327 has shown promise in preclinical studies for its ability to partially reverse EMT and inhibit tumor cell growth and migration.
ML327 was developed through phenotypic screening aimed at identifying compounds that could reverse EMT. It is classified as an isoxazole compound, which is a five-membered heterocyclic compound containing both nitrogen and oxygen. The compound has been studied extensively in various cancer models, including neuroblastoma and carcinoma cell lines, demonstrating its ability to inhibit tumor growth and promote differentiation .
The synthesis of ML327 involves several key steps typical of organic synthesis processes. While specific synthetic pathways are not detailed in the available literature, isoxazole derivatives are generally synthesized through cyclization reactions involving β-keto esters and hydrazines or through the reaction of aldehydes with hydroxylamine followed by cyclization.
ML327 has a molecular formula of C₁₃H₁₁N₃O, with a molecular weight of approximately 229.25 g/mol. The structural representation includes an isoxazole ring fused with aromatic components, which contributes to its biological activity.
ML327 exhibits significant biological activity through various chemical interactions:
ML327's mechanism involves several key processes:
ML327 possesses several notable physical and chemical properties:
Studies have shown that ML327's efficacy can be influenced by concentration and treatment duration, with optimal effects observed at specific doses (e.g., 10 μM) over defined time periods .
ML327 has potential applications in various scientific fields:
ML327 functions as a transcriptional de-repressor of E-cadherin (encoded by CDH1), a key adhesion molecule whose loss is a hallmark of EMT. This process enables epithelial cells to acquire mesenchymal traits, enhancing motility and metastatic potential in carcinomas. ML327 reverses EMT by restoring E-cadherin expression at nanomolar concentrations, with an in-cell Western EC50 of 1.0 μM in SW620inv colon cancer cells [1] [2]. Mechanistically, it acts within 3–6 hours, inducing up to 25-fold increases in E-cadherin mRNA independently of de novo protein synthesis [2] [5]. This rapid activity disrupts tumor invasiveness, reducing Matrigel invasion by 60% in SW620inv cells and 30% in H520 lung cancer cells [2].
Table 1: Anti-EMT Effects of ML327 in Cellular Models
Cell Line | E-cadherin Induction (Fold) | Invasion Inhibition | Key Phenotypic Changes |
---|---|---|---|
SW620inv (colon) | 25× mRNA | 60% | Restored cell adhesion |
H520 (lung) | 12× mRNA | 30% | Reduced spindle morphology |
HEp3 (epidermoid) | 8× mRNA | N/A | Inhibited colony dispersion in CAM |
NMuMG (mammary) | Protein re-localization | N/A | Reversed TGF-β-induced EMT |
ML327 originated from a high-throughput phenotypic screen of 83,200 compounds designed to identify E-cadherin inducers in EMT-driven carcinomas [2] [3]. The initial hit was optimized through iterative medicinal chemistry, yielding >300 analogs. Selection criteria included:
ML327 (N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide) emerged as the lead compound with favorable pharmacokinetics and was designated a Molecular Libraries Probe (MLPCN) [3] [4]. Negative control analogs (e.g., 266Y) were concurrently developed to validate target-specific effects [2].
ML327 exerts multi-targeted effects on oncogenic drivers:
E-Cadherin Transcriptional Regulation
Network analysis of ML327-treated cells identified HNF4α as the master upstream regulator of 2,500+ differentially expressed genes, including CDH1. siRNA-mediated HNF4α depletion abrogated E-cadherin induction, confirming its necessity [2] [5].
MYC/MYCN Suppression
ML327 destabilizes MYC family oncoproteins:
Apoptosis Induction
Table 2: Multimodal Anticancer Mechanisms of ML327
Target | Effect of ML327 | Functional Outcome |
---|---|---|
E-cadherin (CDH1) | Transcriptional de-repression via HNF4α | Reversed EMT, inhibited invasion |
MYC/MYCN | mRNA/protein destabilization (within 2–6 hours) | Cell-cycle arrest, loss of tumorigenicity |
Apoptotic pathways | Increased sub-G0 population; TRAIL sensitization | Caspase activation, DNA fragmentation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3